

An In-depth Technical Guide to Ethyl Violet for Researchers and Scientists

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Compound of Interest

Compound Name: Ethyl violet

Cat. No.: B7797942

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Ethyl Violet, a synthetic triarylmethane dye, serves as a versatile tool in various scientific disciplines. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of Ethyl Violet

Ethyl Violet, also known by synonyms such as Basic Violet 4 and C.I. 42600, is recognized for its vibrant color and utility in both biological and chemical applications.^{[1][2][3]} Its fundamental chemical and physical properties are summarized below.

Property	Data	Reference(s)
CAS Number	2390-59-2	[1][2]
Molecular Formula	C ₃₁ H ₄₂ N ₃ Cl	
Molecular Weight	492.15 g/mol	
Appearance	Greenish to dark olive-green crystalline powder	
Melting Point	>250°C	
Solubility	Soluble in water (10 mg/mL) and ethanol	
Maximum Absorption (λ _{max})	596 nm	
pH Indicator Range	pH 0.0 (Yellow) to 3.5 (Blue)	
Colour Index Number	42600	

Key Applications in Research and Drug Development

Ethyl Violet's utility spans a wide range of scientific applications, from routine laboratory staining to specialized analytical procedures.

- **Histology and Cytology:** It is employed as a biological stain for visualizing cellular components. It has been used to stain pancreatic tissue and elastin, for the detection of Gram-negative bacteria, and in solutions for demonstrating elastic fibers.
- **Antimicrobial Research:** As a cationic dye, **Ethyl Violet** (often in the context of Gentian Violet, its close relative) exhibits antibacterial, antifungal, and antihelminthic properties. Its mechanism involves interaction with negatively charged components of the cell wall and DNA, leading to inhibition of cell proliferation. This makes it a subject of interest in the development of new antimicrobial agents.
- **Protein Analysis:** In conjunction with the anionic dye zincon, **Ethyl Violet** is used as a counterion dye for the background-free, rapid staining of proteins in SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

- **Analytical Chemistry:** The dye serves as a reagent for the extractive-spectrophotometric determination of substances like anionic surfactants and copper.
- **Neuroscience Research:** **Ethyl Violet** has shown potential in the study of Alzheimer's disease, where it can bind to β -amyloid peptides, inducing a colorimetric and fluorescent response.
- **Cell Viability and Biofilm Assays:** The staining method, widely known as the Crystal Violet assay, is a common procedure for quantifying cell viability, proliferation, and biofilm formation due to the dye's ability to bind to DNA and proteins in cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key applications of **Ethyl Violet** and its analogues.

This protocol is adapted from the recommended use of **Ethyl Violet** in iron resorcin fuchsin type solutions for demonstrating elastic fibers.

- **Reagent Preparation:** Prepare an iron resorcin fuchsin solution containing **Ethyl Violet** according to established histological recipes.
- **Deparaffinization and Hydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- **Staining:** Immerse slides in the **Ethyl Violet**-containing resorcin-fuchsin solution for 2 to 4 hours at room temperature or 1 hour at 37°C.
- **Differentiation:** Briefly rinse in 95% ethanol to remove excess stain. Differentiate in 70% ethanol until the collagen is colorless and elastic fibers appear as dark purple or black lines.
- **Counterstaining (Optional):** A counterstain, such as a Van Gieson solution, can be applied to stain collagen and muscle for contrast.
- **Dehydration and Mounting:** Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

This is a common method for quantifying adherent cells, where the amount of retained dye is proportional to the cell number.

- **Cell Seeding:** Seed cells in a multi-well plate (e.g., 96-well) and culture under desired experimental conditions.
- **Fixation:** After treatment, gently remove the culture medium. Wash cells once with Phosphate-Buffered Saline (PBS). Add a fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubate for 15-20 minutes at room temperature.
- **Staining:** Discard the fixation solution and wash the plate with PBS. Add a 0.1% to 0.5% solution of crystal violet (in 20% methanol) to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.
- **Washing:** Gently remove the staining solution. Wash the wells multiple times with water to remove excess dye until the water runs clear.
- **Solubilization:** Air dry the plate completely. Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye. Place on a shaker for 15-30 minutes to ensure the dye is fully dissolved.
- **Quantification:** Measure the absorbance of the solubilized dye using a microplate reader at a wavelength between 570-590 nm.

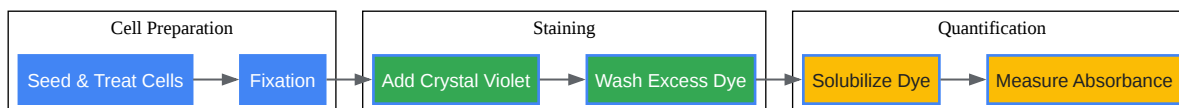
This protocol quantifies biofilm production by bacteria.

- **Inoculation and Biofilm Formation:** Inoculate wells of a multi-well plate with a bacterial culture. Incubate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow biofilm formation.
- **Washing:** Gently discard the culture medium and wash the wells three times with PBS to remove planktonic (non-adherent) bacteria.
- **Fixation:** Fix the biofilm with methanol for 15 minutes.
- **Staining:** Remove the methanol and air dry the plate. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

- Washing: Remove the stain and wash the wells thoroughly with water to remove excess dye.
- Solubilization: Air dry the plate. Add 30% acetic acid or absolute ethanol to each well to solubilize the dye bound to the biofilm.
- Quantification: Measure the absorbance of the solubilized dye at 590 nm.

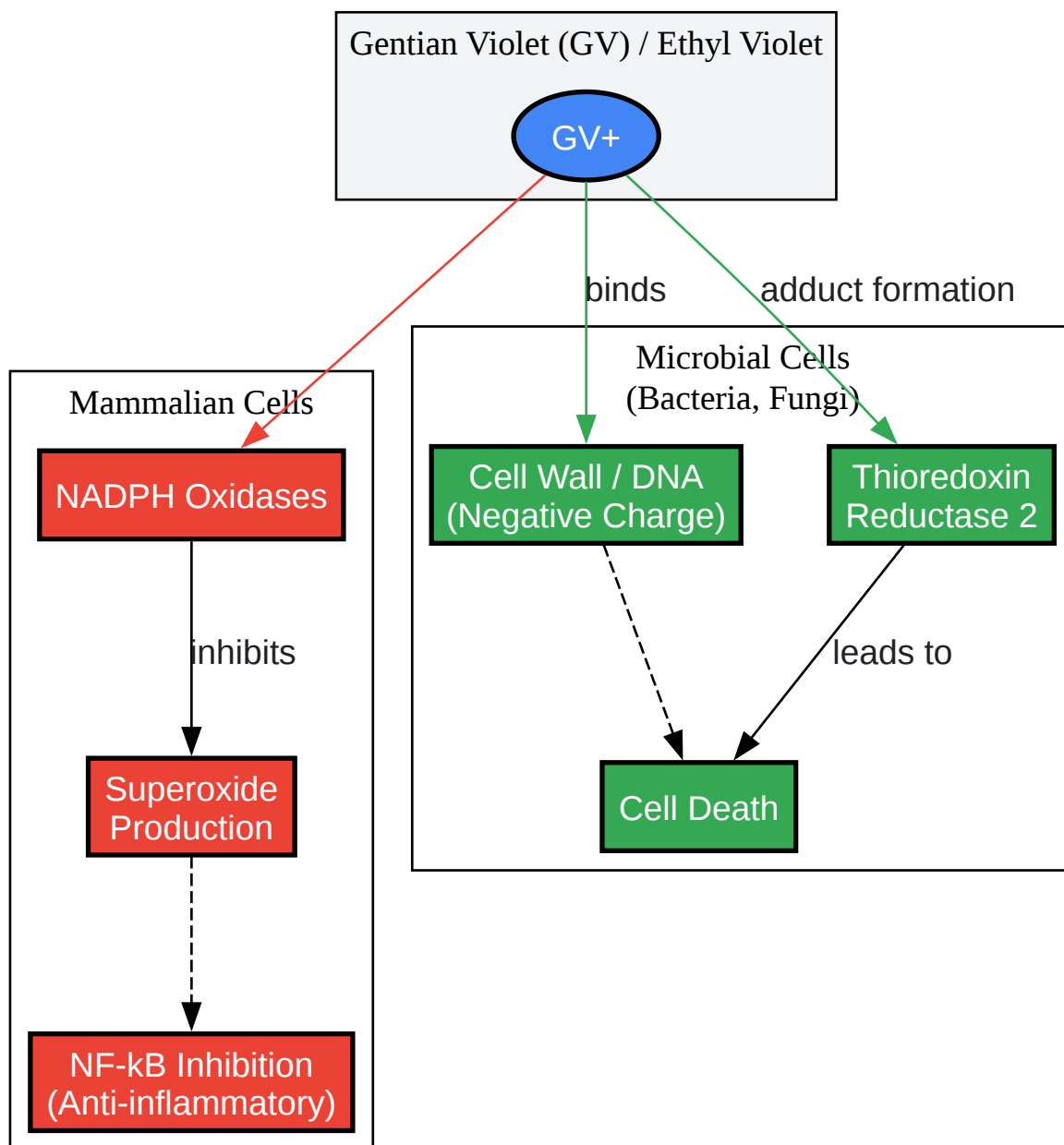
Visualized Workflows and Mechanisms

To better illustrate the processes involving **Ethyl Violet**, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Workflow for a Crystal Violet cell viability assay.



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Caption: Dual mechanism of action for Gentian Violet.

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